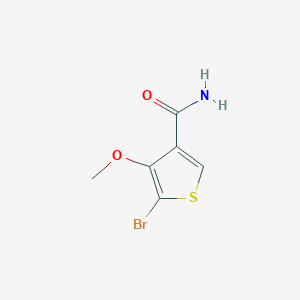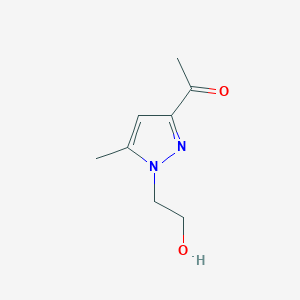
3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole
Descripción general
Descripción
3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to reduce oxidative stress and protect against neuronal damage. In addition, this compound has been shown to have antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole. One area of research could be the development of new drugs based on this compound for the treatment of various diseases. Another area of research could be the investigation of the molecular mechanism of action of this compound. In addition, further studies could be conducted to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, research could be conducted to improve the solubility of this compound in aqueous solutions, which would make it easier to use in lab experiments.
Conclusion:
In conclusion, 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is a compound that has been extensively used in scientific research. It has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been used in the development of new drugs for the treatment of various diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and advancements in the field.
Aplicaciones Científicas De Investigación
3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole has been extensively used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to have a neuroprotective effect and can be used to prevent neuronal damage in various diseases. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-8(7(2)12)9-10(6)3-4-11/h5,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQVMBAUYPKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

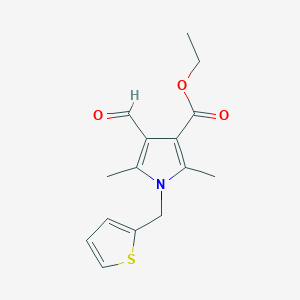
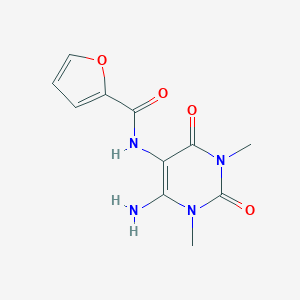
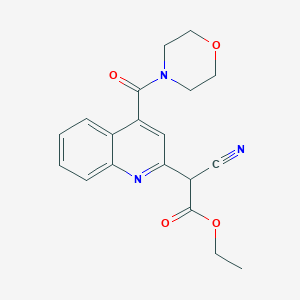


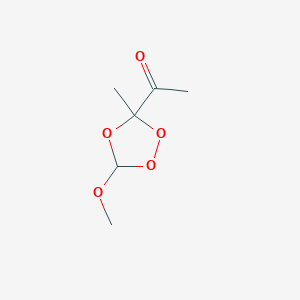

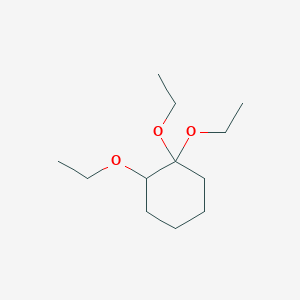
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)

